Roxadustat
Übersicht
Beschreibung
Roxadustat is a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor used to treat symptomatic anemia associated with chronic kidney disease . It works by reducing the breakdown of the hypoxia-inducible factor (HIF), which is a transcription factor that stimulates red blood cell production in response to low oxygen levels .
Synthesis Analysis
Roxadustat synthesis involves several steps. The process starts with tyrosine and methyl alcohol, ethanol, propyl alcohol, Virahol, propyl carbinol, esterification is there is and obtains corresponding tyrosine ester in isopropylcarbinol or the trimethyl carbinol under the sulphuric acid catalysis of weight percent 65-98% .
Molecular Structure Analysis
Roxadustat has a molecular weight of 352.346 and a chemical formula of C19H16N2O5 . It has several polymorphs of cocrystal, co-former, and salt .
Chemical Reactions Analysis
A two-compartment model with first-order absorption adequately described roxadustat pharmacokinetics, with parameter estimates for apparent clearance of 1.1 L/h in non-dialysis-dependent CKD subjects, and apparent central and peripheral volumes of distribution of 14.9 L and 9.5 L, respectively .
Physical And Chemical Properties Analysis
Roxadustat has poor aqueous solubility and photochemical stability . It has several polymorphs of cocrystal, co-former, and salt .
Wissenschaftliche Forschungsanwendungen
Application in Hemodialysis
- Scientific Field: Nephrology
- Summary of Application: Roxadustat has been used in the treatment of anemia in Chinese hemodialysis patients . The drug was compared with erythropoiesis-stimulating agents (ESAs) in a systematic review and meta-analysis .
- Methods of Application: Randomized controlled trials (RCTs) were conducted that compared the efficacy and safety of roxadustat to those of ESAs in treating anemia in Chinese hemodialysis patients .
- Results: The study showed that the improvement of hemoglobin (Hb) levels and iron metabolism were significantly higher in the roxadustat group than in the ESA group. Additionally, the total adverse events risk was significantly lower in the roxadustat group .
Application in Non-Dialysis Dependent Chronic Kidney Disease
- Scientific Field: Nephrology
- Summary of Application: Roxadustat has been used for the treatment of anemia in non-dialysis dependent chronic kidney disease patients .
- Methods of Application: Electronic databases were searched systematically for randomized control trials (RCTs) that evaluated Roxadustat in non-dialysis dependent chronic kidney disease patients .
- Results: Roxadustat increased Hb level significantly and improved iron utilization parameters by decreasing ferritin, TSAT, and hepcidin and increasing TIBC and transferrin .
Application in Peritoneal Dialysis
- Scientific Field: Nephrology
- Summary of Application: Roxadustat has been used in the treatment of peritoneal dialysis patients with renal anemia .
- Methods of Application: The application of roxadustat in peritoneal dialysis patients with renal anemia was studied .
- Results: Roxadustat could effectively improve the hemoglobin compliance rate in peritoneal dialysis patients .
Application in Hypertension and Organ Injury
- Scientific Field: Cardiology
- Summary of Application: Roxadustat has been used in the treatment of hypertension and organ injury .
- Methods of Application: Roxadustat was used to treat hypertension and organ injury, possibly through stabilizing HIF-1α and subsequently targeting eNOS, AGTR1, AGTR2, and oxidative stress .
- Results: Roxadustat treatment remarkably ameliorated hypertension and organ injury .
Application in Chemotherapy-Induced Anemia
- Scientific Field: Oncology
- Summary of Application: Roxadustat has shown promising efficacy with favorable tolerability when used in the treatment of chemotherapy-induced anemia in patients with non-myeloid malignancies . This was demonstrated in the phase 2 WHITNEY trial .
- Methods of Application: The trial involved patients concurrently receiving chemotherapy for non-myeloid malignancies. Patients enrolled to the trial had a hemoglobin level at, or below, 10 g/dL .
- Results: The study showed that Roxadustat improved hemoglobin levels in these patients, irrespective of tumor type and chemotherapy regimen .
Application in Heart Failure
- Scientific Field: Cardiology
- Summary of Application: Roxadustat has been used in the treatment of heart failure, particularly in patients with chronic kidney disease and anemia . It has also shown potential in reducing the risk of congestive heart failure in patients with end-stage kidney disease .
- Methods of Application: Clinical trials have been conducted to evaluate the safety and efficacy of Roxadustat in the treatment of heart failure with chronic kidney disease and anemia .
- Results: Patients who underwent dialysis and were prescribed Roxadustat had a 27% reduction in risk for hospitalization for congestive heart failure compared with patients who took epoetin alfa .
Application in Alcoholic Liver Disease
- Scientific Field: Hepatology
- Summary of Application: Roxadustat has been used in the treatment of alcoholic liver disease (ALD), a worldwide healthcare problem characterized by inflammation, reactive oxygen species (ROS), and lipid dysregulation .
- Methods of Application: In a study, chronic and acute ALD mouse models were used to investigate the protective effects of roxadustat in vivo .
- Results: Long- and short-term alcohol exposure caused rising activities of serum transaminases, liver lipid accumulation, and morphology changes, which were reversed by roxadustat . Roxadustat-reduced fatty liver was mainly contributed by the reducing sterol-responsive element-binding protein 1c (SREBP1c) pathway, and enhancing β-oxidation through inducing peroxisome proliferator-activated receptor α (PPARα) and carnitine palmitoyltransferase 1A (CPT1A) expression .
Application in Pulmonary Growth and Development
- Scientific Field: Pulmonology
- Summary of Application: Roxadustat has been used in accelerating pulmonary growth, development, and function in a compensatory lung growth model .
- Methods of Application: The study involved a model of compensatory lung growth (CLG) following unilateral pneumonectomy to study pulmonary growth and development .
- Results: Treatment with Roxadustat increased lung volume, total lung capacity, alveolarization, and exercise tolerance compared to controls following left pneumonectomy .
Safety And Hazards
Roxadustat may be harmful if swallowed or inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation . In clinical trials, the most common side effects include hypertension, vascular access thrombosis, diarrhea, peripheral edema, hyperkalemia, and nausea .
Relevant Papers
Several papers have been published on Roxadustat. One paper discusses the efficacy and safety of Roxadustat for the treatment of anemia in patients with chronic kidney disease . Another paper presents a meta-analysis assessing the efficacy and safety of Roxadustat . A third paper discusses the pharmacokinetics and pharmacodynamics of Roxadustat .
Eigenschaften
IUPAC Name |
2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-11-15-9-13(26-12-5-3-2-4-6-12)7-8-14(15)18(24)17(21-11)19(25)20-10-16(22)23/h2-9,24H,10H2,1H3,(H,20,25)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZBGTLTNGAVFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=C(C(=N1)C(=O)NCC(=O)O)O)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60230644 | |
Record name | FG-4592 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60230644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
Record name | Roxadustat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04847 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Anemia is a common complication of chronic kidney disease that may be caused by reduced production of renal erythropoietin (EPO), functional iron deficiency due to increased levels of hepcidin, blood loss, reduced erythrocyte survival duration, and inflammation. Hypoxia-inducible factor (HIF) is a transcription factor that induces several target oxygen-sensitive genes in response to low oxygen levels in the cellular environment, or hypoxia. Target genes are involved in erythropoiesis, such as those for EPO, EPO receptor, proteins promoting iron absorption, iron transport, and haem synthesis. Activation of the HIF pathway is an important adaptive responsive to hypoxia to increase red blood cell production. HIF is heterodimeric and contains an oxygen-regulated α-subunit. The α-subunit houses an oxygen-dependent degradation (ODD) domain that is regulated and hydroxylated by HIF-prolyl hydroxylase (HIF-PHD) enzymes under normoxic cellular conditions. HIF-PHD enzymes play a crucial role in maintaining a balance between oxygen availability and HIF activity. Roxadustat is a reversible and potent inhibitor of HIF-PHD enzymes: inhibition of HIF-PHD leads to the accumulation of functional HIF, an increase in plasma endogenous EPO production, enhanced erythropoiesis, and indirect suppression of hepcidin, which is an iron regulator protein that is increased during inflammation in chronic kidney disease. Roxadustat can also regulate iron transporter proteins and regulates iron metabolism by increasing serum transferrin, intestinal iron absorption and the release of stored iron in patients with anemia associated with dialysis-dependent or dialysis-independent CKD. Overall, roxadustat improves iron bioavailability, increases Hb production, and increases red cell mass. | |
Record name | Roxadustat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04847 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Roxadustat | |
CAS RN |
808118-40-3 | |
Record name | FG 4592 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=808118-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Roxadustat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0808118403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Roxadustat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04847 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FG-4592 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60230644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROXADUSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3O30D9YMX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.